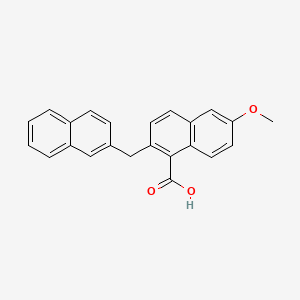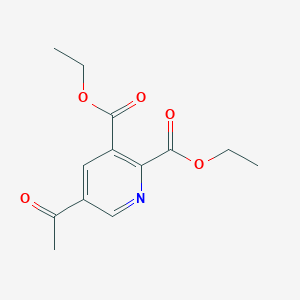
Diethyl 5-acetylpyridine-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-acetylpyridine-2,3-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with acetyl and diethyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-acetylpyridine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method starts with the acetylation of pyridine-2,3-dicarboxylic acid, followed by esterification with ethanol under acidic conditions to form the diethyl ester. The reaction conditions often require a catalyst, such as sulfuric acid, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
化学反応の分析
Types of Reactions
Diethyl 5-acetylpyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diethyl 5-carboxypyridine-2,3-dicarboxylate, while reduction can produce diethyl 5-hydroxypyridine-2,3-dicarboxylate.
科学的研究の応用
Diethyl 5-acetylpyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which diethyl 5-acetylpyridine-2,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl group can act as a reactive site for covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester groups can also influence the compound’s solubility and bioavailability, affecting its overall efficacy in biological systems.
類似化合物との比較
Similar Compounds
Diethyl 5-ethylpyridine-2,3-dicarboxylate: Similar structure but with an ethyl group instead of an acetyl group.
Diethyl pyridine-2,3-dicarboxylate: Lacks the acetyl substitution, making it less reactive in certain chemical reactions.
Dimethyl 2,6-pyridinedicarboxylate: Different substitution pattern on the pyridine ring, leading to different chemical properties.
Uniqueness
Diethyl 5-acetylpyridine-2,3-dicarboxylate is unique due to the presence of both acetyl and diethyl ester groups, which confer distinct reactivity and potential for diverse applications. The acetyl group provides a reactive site for further chemical modifications, while the ester groups enhance solubility and stability.
特性
CAS番号 |
113051-88-0 |
|---|---|
分子式 |
C13H15NO5 |
分子量 |
265.26 g/mol |
IUPAC名 |
diethyl 5-acetylpyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C13H15NO5/c1-4-18-12(16)10-6-9(8(3)15)7-14-11(10)13(17)19-5-2/h6-7H,4-5H2,1-3H3 |
InChIキー |
YSDWTEBWWLWPBP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(=O)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


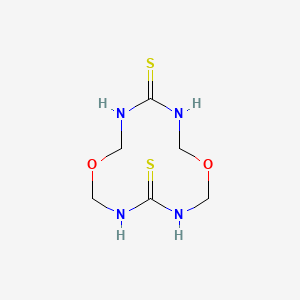
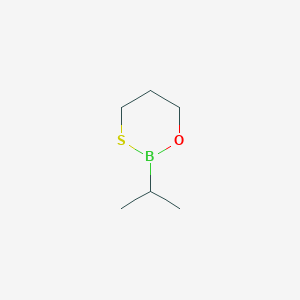

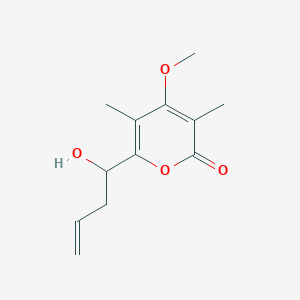


![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)
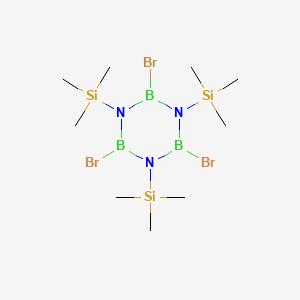
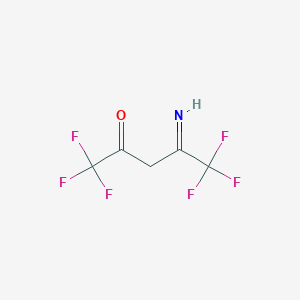
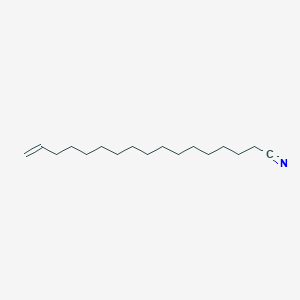

![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
